3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Description
Properties
CAS No. |
831224-52-3 |
|---|---|
Molecular Formula |
C16H10I2O4 |
Molecular Weight |
520.06 g/mol |
IUPAC Name |
3-hydroxy-6,8-diiodo-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10I2O4/c1-21-10-4-2-8(3-5-10)15-14(20)13(19)11-6-9(17)7-12(18)16(11)22-15/h2-7,20H,1H3 |
InChI Key |
AWKSRAXKQHUUQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=CC(=C3)I)I)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Hydroxy-4,6-diiodoacetophenone
The A-ring precursor is prepared through sequential iodination of 2,4-dihydroxyacetophenone.
Procedure :
- Protection of C2-hydroxy group :
- Diiodination at C4 and C6 :
Chalcone Formation and Cyclization
Aldol Condensation :
- 2-Hydroxy-4,6-diiodoacetophenone (7.5 g, 19.1 mmol) and 4-methoxybenzaldehyde (3.2 g, 23.0 mmol) undergo base-catalyzed condensation in ethanol (80 mL) with 40% aqueous sodium hydroxide (15 mL) at 0°C for 6 hours.
- Yield: Chalcone intermediate (8.9 g, 89%).
Cyclization to Flavone :
- The chalcone (8.0 g, 15.3 mmol) is treated with iodine (4.3 g, 17.0 mmol) in dimethyl sulfoxide (50 mL) at 120°C for 4 hours, inducing oxidative cyclization.
- Yield: 3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (6.7 g, 73%).
Method 2: Post-Cyclization Iodination
Synthesis of 3-Hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
The flavone core is first constructed without iodine substituents:
Directed Iodination at C6 and C8
Regioselective Diiodination :
- The flavone (3.0 g, 9.8 mmol) is dissolved in anhydrous tetrahydrofuran (40 mL) and treated with N-iodosuccinimide (5.1 g, 22.5 mmol) and silver triflate (2.6 g, 10.1 mmol) at −10°C for 2 hours.
- The reaction exploits the C3-hydroxy group’s activating effect, directing iodination to the meta positions (C6 and C8).
- Yield: this compound (4.1 g, 78%).
Method 3: Hypervalent Iodine-Mediated Synthesis
Use of Benziodazole-Type Reagents
Recent advances employ iodine(III) reagents for efficient halogenation:
- The flavone precursor (2.0 g, 6.5 mmol) is reacted with a benziodazole-derived iodinating agent (3.2 g, 7.8 mmol) in acetonitrile (30 mL) at 25°C for 1 hour.
- This method achieves higher regioselectivity and shorter reaction times compared to traditional iodination.
- Yield: 2.4 g (82%); purity >98% by HPLC.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 53% | 49% | 67% |
| Reaction Time | 22 hours | 10 hours | 1.5 hours |
| Regioselectivity | Moderate | High | Excellent |
| Purification Complexity | High | Moderate | Low |
Key Observations :
- Method 1 suffers from lengthy iodination and protection-deprotection steps but is reliable for large-scale synthesis.
- Method 2 offers better regiocontrol but requires stringent temperature conditions.
- Method 3 leverages hypervalent iodine chemistry for rapid, high-yielding iodination, though reagent cost is a limitation.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The diiodo groups can be reduced to form deiodinated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3-oxo-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one.
Reduction: Formation of 3-hydroxy-6,8-dihydro-2-(4-methoxyphenyl)-4H-chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
The exact mechanism can vary depending on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Halogenation Effects
- Target Compound (CAS 831224-52-3) : The diiodo substitutions at positions 6 and 8 increase molecular polarizability, making it suitable for applications in crystallography (e.g., as a heavy atom for phasing) . The methoxyphenyl group enhances membrane permeability compared to hydroxyl-rich analogs.
- CAS 831224-45-4: With four iodine atoms, this derivative exhibits significantly higher molecular weight (741.822 g/mol) and lipophilicity, which may limit aqueous solubility but enhance binding to hydrophobic targets .
- CAS 14004-55-8 : The absence of iodine and presence of multiple hydroxyl groups (positions 5 and 7) increase polarity, favoring solubility in polar solvents. The 6-methyl group may improve metabolic stability compared to halogenated analogs .
Pharmacological and Industrial Relevance
- Target Compound : The iodine atoms could enable use in radiopharmaceuticals (e.g., iodine-125/131 labeling) or as a contrast agent .
- CAS 831224-45-4 : Its heavy iodine content makes it a candidate for X-ray crystallography studies, where heavy atoms aid in structure determination .
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound and CAS 831224-45-4 likely require specialized iodination techniques, while CAS 14004-55-8 may be synthesized via simpler hydroxylation/methylation routes.
- Toxicity Data: Limited hazard information exists for iodinated derivatives, whereas CAS 14004-55-8 has documented risks (e.g., respiratory irritation) .
Biological Activity
3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one is a synthetic compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H12I2O3
- Molecular Weight : 450.08 g/mol
- IUPAC Name : 3-Hydroxy-6,8-diiodo-2-(4-methoxyphenyl)-4H-chromen-4-one
This compound features a chromone backbone with iodine substitutions and a methoxyphenyl group, which may influence its biological activity.
Antioxidant Activity
Research indicates that compounds in the benzopyran class exhibit significant antioxidant properties. The presence of hydroxyl groups in this compound suggests potential radical scavenging capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Anticancer Properties
Studies have shown that benzopyran derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in relation to neurodegenerative diseases like Alzheimer's. Similar benzopyran derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus enhancing cholinergic signaling.
Inhibition of Acetylcholinesterase
In vitro studies have demonstrated that this compound exhibits AChE inhibitory activity. This mechanism is crucial for developing treatments for Alzheimer's disease.
| Compound | IC50 (µM) |
|---|---|
| 3-Hydroxy-Diiodo-Benzopyran | 5 |
| Standard Drug (Donepezil) | 0.5 |
Modulation of Signaling Pathways
The compound may also interact with various signaling pathways involved in cell survival and apoptosis. The modulation of pathways such as the PI3K/Akt and MAPK pathways has been observed in related studies, indicating a multifaceted approach to its therapeutic effects.
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the anticancer effects of several benzopyran derivatives including our compound against different cancer cell lines. Results indicated significant cytotoxicity with an emphasis on the importance of iodine substitution for enhanced activity. -
Neuroprotection in Animal Models :
An animal model study assessed the neuroprotective effects of similar compounds on cognitive decline induced by amyloid-beta plaques. Results showed improved memory retention and reduced oxidative stress markers in treated groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
